molecular formula C12H9Cl2NO B1610650 4-(3,4-Dichlorophenoxy)aniline CAS No. 67651-53-0

4-(3,4-Dichlorophenoxy)aniline

Cat. No. B1610650
CAS RN: 67651-53-0
M. Wt: 254.11 g/mol
InChI Key: BRHDZZRNYSNPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenoxy)aniline, also known as 4-DCA, is a synthetic organic compound belonging to the class of compounds known as anilines. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. 4-DCA is also used in the manufacture of rubber, plastic, and other polymers. Its unique chemical structure makes it an ideal starting material for a variety of synthetic organic reactions.

Scientific Research Applications

Electrochemical Applications

  • Synthesis of Novel Polymers : A study by Shahhosseini et al. (2016) discusses the electrochemical synthesis of a novel polymer that integrates a similar compound, showcasing its potential use in dye-sensitized solar cells with higher energy conversion efficiency compared to traditional materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Material Science and Nanotechnology

  • Electrochromic Materials : Li et al. (2017) synthesized novel electrochromic materials using a compound similar to 4-(3,4-Dichlorophenoxy)aniline, indicating its potential in developing materials with high optical contrasts and fast switching speeds for applications in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).

  • Impedimetric Immunosenor Development : Fusco et al. (2017) described the development of an immunosensor using a polymer derived from aniline for detecting herbicides, demonstrating the potential of such compounds in environmental monitoring and analysis (Fusco, Gallo, Tortolini, Bollella, Ietto, De Mico, D'Annibale, Antiochia, Favero, & Mazzei, 2017).

Organic Chemistry and Synthesis

  • Synthesis of Fluorescent Polyurethane : Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with structures similar to 4-(3,4-Dichlorophenoxy)aniline, highlighting their application in creating fluorescent polymeric films (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Environmental Science

  • Study on Nephrotoxicity : Although not directly related to 4-(3,4-Dichlorophenoxy)aniline, Rankin et al. (1986) conducted a study on the nephrotoxic potential of its monochlorophenyl derivatives, which might be relevant in understanding the environmental and health impacts of similar compounds (Rankin, Yang, Cressey-Veneziano, Casto, Wang, & Brown, 1986).

properties

IUPAC Name

4-(3,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDZZRNYSNPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504142
Record name 4-(3,4-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenoxy)aniline

CAS RN

67651-53-0
Record name 4-(3,4-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dichlorophenoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(3,4-Dichlorophenoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(3,4-Dichlorophenoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(3,4-Dichlorophenoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(3,4-Dichlorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.